molecular formula C21H24F3N5S B2841963 5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile CAS No. 2034611-61-3

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile

Cat. No. B2841963
CAS RN: 2034611-61-3
M. Wt: 435.51
InChI Key: NKRZGOXGDHYZQA-UHFFFAOYSA-N
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Description

5-((4-(4-(3-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C21H24F3N5S and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

  • Novel pyridine derivatives and their fusion with thiophene units have been synthesized and shown to exhibit moderate to good binding energies toward target proteins, suggesting potential applications in drug design and molecular interaction studies (Flefel et al., 2018).

Optoelectrochemical Properties

  • Star-shaped thiophene and pyrrole functionalized monomers have been synthesized and their copolymers characterized for optoelectrochemical properties, indicating potential applications in materials science and electronics (Ak & Toppare, 2009).

Molecular Docking Studies

  • Studies on pyridine derivatives as potential inhibitors reveal their interactions with specific enzymes, highlighting their potential in the development of therapeutic agents (Venkateshan et al., 2019).

Herbicidal Activity

  • Synthesis of novel carbonitrile derivatives and their evaluation for herbicidal activities against various plants suggest applications in agriculture and pest management (Sun et al., 2019).

properties

IUPAC Name

5-[[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5S/c22-21(23,24)19-2-1-7-26-20(19)29-12-10-28(11-13-29)16-5-8-27(9-6-16)15-18-4-3-17(14-25)30-18/h1-4,7,16H,5-6,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRZGOXGDHYZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=C(S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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